REACTION_CXSMILES
|
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:16][NH:17][OH:18]>CO>[CH3:16][N:17]([C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[OH:18] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept at less than 5° C
|
Type
|
STIRRING
|
Details
|
After stirring for a further 30 minutes the mixture
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The resultant residue is re-filtered
|
Type
|
DISTILLATION
|
Details
|
the residue distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(O)C(CCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |